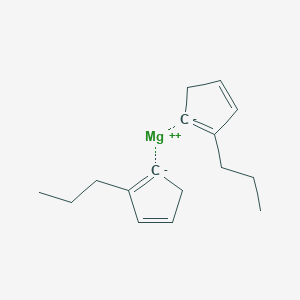
Magnesium;2-propylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;2-propylcyclopenta-1,3-diene is a useful research compound. Its molecular formula is C16H22Mg and its molecular weight is 238.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that the compound can form highly substituted 1,3-dienyl magnesium reagents.
Mode of Action
The mode of action of Magnesium;2-propylcyclopenta-1,3-diene involves the formation of low-coordinate organoiron(II)-NHC species as intermediates. The strong σ-donating nature of the NHC and its steric properties are crucial for the reaction’s success.
Result of Action
Action Environment
The action of this compound is influenced by environmental factors. For instance, it’s known to react violently with water . Therefore, it must be stored in a dry environment, away from water and moisture . It’s also sensitive to air and should be handled under an inert gas .
生物活性
Magnesium;2-propylcyclopenta-1,3-diene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
This compound is a magnesium salt of a cyclopentadiene derivative. The unique structure of this compound allows for various interactions at the molecular level, which can influence its biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can disrupt bacterial cell membranes or inhibit essential enzymatic functions, leading to bactericidal effects.
- Mechanism of Action : The antimicrobial activity may stem from the compound's ability to integrate into lipid bilayers or interfere with metabolic pathways in microorganisms.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Certain cyclopentadiene derivatives have been observed to induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study Insights : In vitro studies have demonstrated that specific concentrations of cyclopentadiene derivatives can lead to significant reductions in cell viability in various cancer cell lines.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Research Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting potential for use in antibiotic-resistant infections.
Research Study 2: Anticancer Mechanisms
Another study focused on the anticancer mechanisms of cyclopentadiene derivatives, including this compound. The researchers found that treatment with these compounds resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.
特性
IUPAC Name |
magnesium;2-propylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3,6H,2,4-5H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQOFUCAZMZDKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=[C-]CC=C1.CCCC1=[C-]CC=C1.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Mg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













